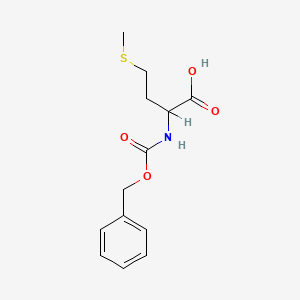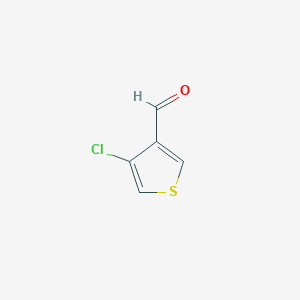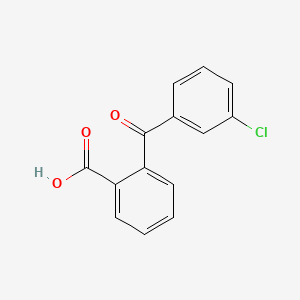![molecular formula C7H4ClN3O2 B3024091 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid CAS No. 853058-43-2](/img/structure/B3024091.png)
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid
概要
説明
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid is a heterocyclic compound with a unique structure that incorporates both pyrrole and pyrimidine rings.
作用機序
Target of Action
The primary targets of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid are the enzymes DNA gyrase and RNA polymerase . These enzymes play crucial roles in bacterial DNA replication and transcription, respectively .
Mode of Action
This compound interacts with its targets by binding to them . By binding to DNA gyrase, it prevents the enzyme from breaking down the bacterial DNA . It also exhibits antimycobacterial activity due to its ability to bind to RNA polymerase .
Biochemical Pathways
The compound’s interaction with DNA gyrase and RNA polymerase disrupts the normal biochemical pathways of DNA replication and RNA transcription . This disruption inhibits the growth of bacteria, making the compound effective against pathogens like staphylococcus and Mycobacterium tuberculosis .
生化学分析
Biochemical Properties
It is known that it binds to the enzyme DNA gyrase and prevents it from breaking down the bacterial DNA . This drug also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .
Cellular Effects
It is known that it inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .
Molecular Mechanism
The molecular mechanism of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid involves binding to the enzyme DNA gyrase and preventing it from breaking down the bacterial DNA . This drug also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with suitable carboxylating agents . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to ensure reproducibility and efficiency .
化学反応の分析
Types of Reactions
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Electrophilic substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom.
Coupling reactions: It can undergo Suzuki coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like DMF.
Suzuki coupling: This reaction often uses palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran (THF) or water.
Major Products
The major products of these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrrolo[3,2-D]pyrimidine derivative .
科学的研究の応用
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used in the study of enzyme inhibition and signal transduction pathways.
Industrial Applications: It is employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the carboxylic acid group.
4-Chloro-5,6-dihydro-pyrrolo[3,2-d]pyridine-7-carboxylic acid: Another related compound with slight structural variations.
Uniqueness
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the carboxylic acid group enhances its solubility and potential for forming hydrogen bonds, which can be advantageous in drug design .
特性
IUPAC Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-5-4(10-2-11-6)3(1-9-5)7(12)13/h1-2,9H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUREEKHRDWOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


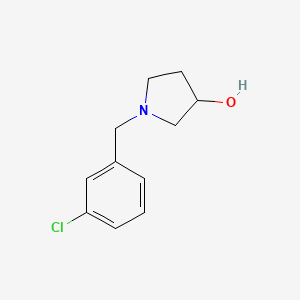
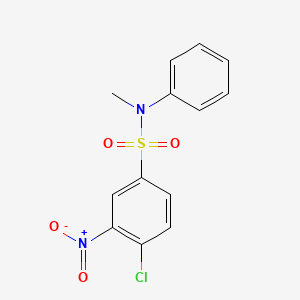
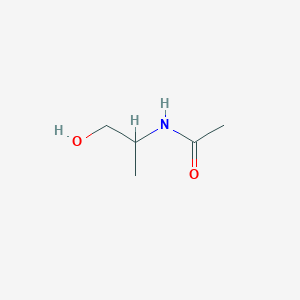
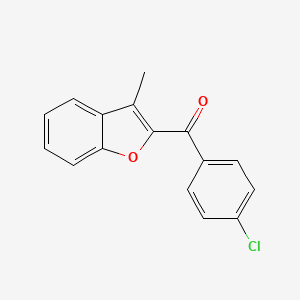
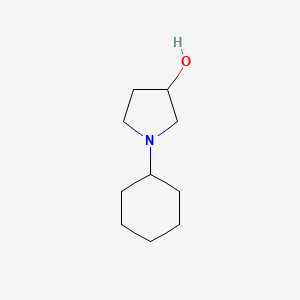
![1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B3024018.png)
![N-[4-(Hydrazinocarbonyl)phenyl]benzamide](/img/structure/B3024019.png)
![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3024022.png)

![4-[(3-Carboxypropyl)amino]benzoic acid](/img/structure/B3024025.png)
![4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride](/img/structure/B3024027.png)
